1-phenyl-2-(1H-pyrrol-1-yl)ethanol
Description
Contextualization within Phenyl-Ethanol and Pyrrole (B145914) Chemistry
The structure of 1-phenyl-2-(1H-pyrrol-1-yl)ethanol incorporates two key chemical scaffolds: phenyl-ethanol and pyrrole. Phenyl-ethanol derivatives are a well-established class of compounds, with many exhibiting important biological activities. researchgate.net For instance, they are found in the core structure of various pharmaceuticals. researchgate.net The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is another crucial component. Pyrrole and its derivatives are ubiquitous in nature and are integral to many biologically active molecules and natural products. thieme-connect.denih.gov The fusion of these two important chemical entities in this compound creates a hybrid structure with the potential for unique chemical and biological properties.
The synthesis of pyrrole derivatives is a significant area of organic chemistry, with numerous methods developed to construct this heterocyclic ring. thieme-connect.deorganic-chemistry.org These methods often involve the condensation of amines with dicarbonyl compounds or other specialized reagents. thieme-connect.deorganic-chemistry.org The preparation of this compound itself can be achieved through various synthetic routes, including the reduction of the corresponding ketone, 1-phenyl-2-(1H-pyrrol-1-yl)ethanone. One documented method involves the reduction of 1-[2-(2-aminophenyl)-2-oxoethyl]-4-bromo-1Η-pyrrole-2-carbaldehyde with sodium borohydride (B1222165) to yield a racemic form of a related ethanol (B145695) derivative. semanticscholar.org
Structural Features and Subunit Contributions to Molecular Architecture
The molecular architecture of this compound is defined by the spatial arrangement of its constituent parts. The phenyl group, a bulky and hydrophobic moiety, influences the compound's solubility and its potential for pi-stacking interactions. The ethanol portion of the molecule introduces a hydroxyl (-OH) group, which can participate in hydrogen bonding, a critical interaction in both chemical reactions and biological systems. This hydroxyl group also provides a site for further chemical modification, such as esterification or oxidation.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C12H13NO | 187.24 | Phenyl, Pyrrole, Ethanol |
| 1-Phenyl-1-(pyridin-2-yl)ethanol | C13H13NO | 199.25 | Phenyl, Pyridine, Ethanol |
| 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | 205.30 | Phenyl, Piperidine, Ethanol nih.gov |
| 2-(1H-Pyrrol-1-yl)ethanol | C6H9NO | 111.14 | Pyrrole, Ethanol sigmaaldrich.com |
Academic Research Relevance and Potential as a Molecular Scaffold
The academic research interest in this compound and its derivatives stems from their potential as versatile molecular scaffolds. A molecular scaffold is a core structure upon which various functional groups can be built to create a library of new compounds with diverse properties. The presence of multiple reactive sites on the this compound framework—the phenyl ring, the hydroxyl group, and the pyrrole ring—makes it an attractive starting point for chemical synthesis.
Derivatives of this scaffold have been investigated for a range of applications. For example, pyrrole-containing compounds have been explored as inhibitors of enzymes like carbonic anhydrase and as modulators of signaling pathways such as the Wnt/β-catenin pathway, which are relevant in cancer research. nih.gov The ability to synthesize a variety of substituted pyrroles is crucial for developing new therapeutic agents. nih.govacs.org Furthermore, the chiral nature of this compound makes it a valuable building block for the enantioselective synthesis of more complex molecules. uni-muenchen.de The development of efficient catalytic systems for the synthesis of pyrrole derivatives, including those based on this scaffold, is an active area of research. rsc.orgresearchgate.net
| Research Area | Key Findings/Applications | Citation |
|---|---|---|
| Anticancer Agents | Pyrrole derivatives have been investigated as inhibitors of carbonic anhydrase and the Wnt/β-catenin signaling pathway. | nih.gov |
| 5-HT6 Receptor Ligands | 2-Phenyl-1H-pyrrole-3-carboxamide scaffolds have been developed as inverse agonists for the 5-HT6 receptor, showing potential for cognitive enhancement. | acs.org |
| Catalysis | Derivatives have been used as ligands in copper-catalyzed C-N bond-forming reactions. | researchgate.net |
| Chiral Synthesis | Chiral pyrrole-protected amino alcohols serve as precursors for enantioselective synthesis. | uni-muenchen.de |
| Antifungal Agents | Derivatives of 1-phenylethanol (B42297) with azole substituents are used as antifungal drugs. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-pyrrol-1-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-9,12,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUWAHLHOKWNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 1 Phenyl 2 1h Pyrrol 1 Yl Ethanol and Analogues
Retrosynthetic Analysis of the 1-Phenyl-2-(1H-pyrrol-1-yl)ethanol Backbone
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered.
C-N Bond Disconnection: The most common approach involves disconnecting the bond between the pyrrole (B145914) nitrogen and the ethanol (B145695) backbone. This leads to pyrrole, a readily available nucleophile, and a two-carbon electrophilic synthon containing the phenyl group. This electrophile can be styrene (B11656) oxide (phenyloxirane) or a derivative like 2-bromo-1-phenylethanol. A more versatile two-step variation of this approach uses an α-haloketone, such as 2-bromo-1-phenylethanone, which after nucleophilic substitution by pyrrole, undergoes a subsequent reduction of the ketone to yield the target alcohol.
C-C Bond Disconnection: An alternative disconnection breaks the carbon-carbon bond between the phenyl ring and the benzylic carbon of the ethanol scaffold. This strategy suggests a nucleophilic phenyl source, such as a phenyl Grignard reagent (phenylmagnesium bromide), and an electrophilic two-carbon synthon attached to the pyrrole ring, for instance, 2-(1H-pyrrol-1-yl)acetaldehyde. This route is generally less common due to the potential complexities in preparing and handling the pyrrole-containing aldehyde.
Direct Synthetic Pathways
Based on the retrosynthetic analysis, several direct synthetic pathways have been developed to construct the this compound framework.
While less direct for the target molecule, the formation of a carbon-carbon bond between the two aromatic systems is a key step in synthesizing related isomers. For example, a Friedel-Crafts reaction between pyrrole and 2-chloro-2-phenylacetyl chloride can produce 2-chloro-2-phenyl-1-(1H-pyrrol-2-yl)ethanone. acs.org This reaction, catalyzed by aluminum chloride, connects the phenyl-ethanone unit to the C-2 position of the pyrrole ring. acs.org Although this leads to an isomer, the underlying strategy of C-C bond formation via acylation is a fundamental tool in heterocyclic chemistry.
The introduction of the pyrrole ring through the nucleophilic character of the pyrrole nitrogen is a highly effective and widely used strategy.
Ring-Opening of Styrene Oxide: A direct and atom-economical method involves the reaction of pyrroles with styrene oxide. uni-muenchen.de In this reaction, the pyrrole acts as a nucleophile, attacking one of the epoxide carbons. The reaction is typically performed in a protic solvent like trifluoroethanol at elevated temperatures. This process results in the regio- and stereoselective formation of the 1-phenyl-2-(pyrrol-1-yl)ethanol backbone. uni-muenchen.de The regioselectivity is driven by the attack at the less sterically hindered carbon of the epoxide. Research has shown that various substituted pyrroles react efficiently with styrene oxide to yield the corresponding amino alcohols. uni-muenchen.de
Table 1: Synthesis of this compound Analogues via Reaction of Pyrroles with Styrene Oxide
| Pyrrole Reactant | Product | Yield (%) | Reference |
| 2,5-Dimethylpyrrole | 1-Phenyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol | 75 | uni-muenchen.de |
| 2,4-Dimethyl-3-ethylpyrrole | 1-Phenyl-2-(2,4-dimethyl-3-ethyl-1H-pyrrol-1-yl)ethanol | 80 | uni-muenchen.de |
| 2-Methylindole | 1-Phenyl-2-(2-methyl-1H-indol-1-yl)ethanol | 67 | uni-muenchen.de |
Data sourced from a study on the nucleophilic reactivities of pyrroles and indoles. uni-muenchen.de
N-Alkylation with α-Haloketones: A robust, two-step approach involves the initial N-alkylation of a pyrrole derivative with an α-haloketone, followed by the reduction of the resulting keto group. semanticscholar.org For instance, substituted pyrroles can be reacted with 2-bromo-1-arylethanones in a solvent like DMF with a base such as potassium carbonate to yield 1-aryl-2-(1H-pyrrol-1-yl)ethanones. semanticscholar.org This method is highly versatile, allowing for a wide range of substituents on both the pyrrole and phenyl rings.
The final step in the α-haloketone route is the construction of the phenyl-substituted ethanol moiety. This is achieved through the reduction of the ketone precursor, 1-phenyl-2-(1H-pyrrol-1-yl)ethanone.
This transformation is typically accomplished using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is commonly employed due to its mildness and high efficiency in reducing ketones to secondary alcohols. semanticscholar.org The reduction of 1-[2-(2-aminophenyl)-2-oxoethyl]-4-bromo-1Η-pyrrole-2-carbaldehyde with sodium borohydride, for example, successfully yielded the corresponding racemic ethanol derivative. semanticscholar.org This step creates the chiral center of the molecule.
Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and control stereochemistry. Organocatalysis and biocatalysis are at the forefront of these "green chemistry" approaches. researchgate.netdokumen.pub
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, while biocatalysis employs enzymes for the same purpose. dokumen.pubau.dk These fields offer powerful tools for the asymmetric synthesis of chiral molecules like this compound.
Potential Applications in Asymmetric Synthesis:
Asymmetric Ketone Reduction: An enantiomerically pure version of this compound could be synthesized via the asymmetric reduction of its ketone precursor. This can be achieved using biocatalytic methods, where specific ketoreductase enzymes selectively produce one enantiomer of the alcohol. Alternatively, organocatalytic transfer hydrogenation using a chiral catalyst could achieve a similar outcome.
Asymmetric Epoxide Opening: The reaction between pyrrole and styrene oxide could be rendered enantioselective by using a chiral organocatalyst. Chiral Brønsted or Lewis acids can activate the epoxide, leading to a preferential attack that forms one enantiomer of the product over the other.
While specific examples for the direct organocatalytic or biocatalytic synthesis of this compound are not extensively documented, the principles are well-established. The successful enantioselective synthesis of the analogous (R)-1-phenyl-1-(pyridin-2-yl)ethanol highlights the feasibility of such catalytic strategies for related structures. Furthermore, advanced catalytic systems, such as those based on iridium, have been developed for the sustainable synthesis of pyrrole rings from simpler alcohols, demonstrating the broad potential of catalysis in this area of chemistry. rsc.org
Transition Metal-Catalyzed Reactions
Transition metal catalysis is a powerful tool for constructing the carbon-nitrogen bond and other key linkages in the synthesis of this compound and related structures. researchgate.net Various transition metals, including palladium (Pd), copper (Cu), and nickel (Ni), have been effectively used as catalysts in these synthetic methods. researchgate.net
Copper-catalyzed reactions are particularly noteworthy. For instance, a copper(II) complex of a pyridine-based polydentate ligand has been shown to efficiently catalyze C-N bond-forming reactions under mild conditions. researchgate.net This method allows for the arylation of a variety of N-heterocyclic compounds and amines with different aryl halides, producing N-substituted products in good to excellent yields. researchgate.net Another example involves the use of catalytic amounts of copper(I) chloride (CuCl) in a one-pot procedure for the synthesis of protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts. nih.gov
Ruthenium (Ru) and platinum (Pt) catalysts also play a crucial role. Ruthenium-based pincer-type catalysts enable the synthesis of substituted pyrroles through dehydrogenative alcohol functionalization reactions. organic-chemistry.org Specifically, the dehydrogenative coupling of secondary alcohols and amino alcohols provides a direct route to various substituted pyrroles. organic-chemistry.orgresearchgate.net Platinum supported on carbon (Pt/C) has demonstrated superior catalytic activity for the acceptorless dehydrogenative heterocyclization of 1,2-aminoalcohols and secondary alcohols to produce 2,5-disubstituted pyrroles. researchgate.net This heterogeneous catalyst can be recycled without significant loss of activity. researchgate.net
Palladium-catalyzed reactions are also widely employed. For example, Pd-catalyzed decarboxylative reactions of cyclic carbonates and amines offer a route to highly functionalized pyrroles at room temperature and open to air, generating only CO2 and H2O as byproducts. organic-chemistry.org
The following table summarizes some of the transition metal catalysts used in the synthesis of pyrrole derivatives:
| Catalyst | Reaction Type | Substrates | Key Features |
| Copper(II) complex | C-N cross-coupling | N-heterocycles, amines, aryl halides | Mild conditions, good to excellent yields researchgate.net |
| Copper(I) chloride | One-pot synthesis | Phenylnitroso Diels-Alder adducts | Mild, practical, one-pot procedure nih.gov |
| Ruthenium-based pincer | Dehydrogenative coupling | Secondary alcohols, amino alcohols | Direct synthesis of substituted pyrroles organic-chemistry.org |
| Platinum on carbon (Pt/C) | Dehydrogenative heterocyclization | 1,2-aminoalcohols, secondary alcohols | High activity, recyclable heterogeneous catalyst researchgate.net |
| Palladium catalyst | Decarboxylative reaction | Cyclic carbonates, amines | Room temperature, open to air, green byproducts organic-chemistry.org |
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound and its analogues aims to develop more environmentally benign and sustainable processes. Key aspects include the use of greener solvents, catalysts, and reaction conditions.
One notable approach is the use of water as a solvent. For instance, the Pictet-Spengler reaction for the synthesis of the pyrroloquinoxalinic core has been successfully carried out using the surfactant p-dodecylbenzene sulphonic acid (p-DBSA) as a catalyst in water, ethanol, or hydroalcoholic solutions. bohrium.comunisi.it These reactions proceed at room temperature with short reaction times and high yields. bohrium.comunisi.it Similarly, iron(III) chloride has been used as a catalyst for the Paal-Knorr pyrrole condensation in water, allowing the synthesis of N-substituted pyrroles under very mild conditions. organic-chemistry.org
The use of heterogeneous and recyclable catalysts is another important green chemistry strategy. Natural hydroxyapatite (B223615) (HAp) has been employed as an efficient and low-cost green catalyst for the four-component one-pot synthesis of polysubstituted pyrroles. researchgate.net This method offers advantages such as simple experimental procedures, mild conditions, and high atom economy. researchgate.net Metal-organic frameworks (MOFs), such as MIL-53(Al), have also been utilized as recyclable catalysts for the synthesis of pyrroles under solvent-free conditions using sonication. rsc.org
Furthermore, the development of one-pot tandem reactions contributes to greener synthesis by reducing the number of steps, solvent usage, and waste generation. An example is the enyne cross metathesis of propargylamines with ethyl vinyl ether, which allows for the one-pot synthesis of substituted pyrroles under microwave irradiation. acs.org
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is of great interest due to the often distinct biological activities of different enantiomers. Stereoselective synthesis can be achieved through chiral induction methods or by resolving a racemic mixture.
Chiral induction involves the use of chiral starting materials, reagents, or catalysts to favor the formation of one enantiomer over the other.
One approach utilizes chiral auxiliaries. For example, the enantioselective synthesis of (R)-1-phenyl-1-(pyridin-2-yl)ethanol has been achieved with 67% enantiomeric excess (ee) through chelation-controlled diastereoselective nucleophilic addition and reduction steps. This method has been shown to be more effective in terms of yield and stereochemical control than the traditional Sharpless asymmetric dihydroxylation.
The use of chiral catalysts is another powerful strategy. Chiral N-heterocyclic carbene (NHC) rhodium complexes have been explored for enantioselective hydrosilylation reactions. uni-goettingen.de Additionally, the reaction of a chiral N-phenylnitrone derived from Garner's aldehyde with alkylarylketenes can produce 3-alkyl-3-aryloxindoles with up to 90% ee. bohrium.com
Enantiomeric resolution is a common method to separate a racemic mixture into its individual enantiomers. This can be accomplished through enzymatic or chromatographic techniques.
Enzymatic kinetic resolution utilizes enzymes that selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. Lipases are frequently used for this purpose. For instance, the kinetic resolution of (R,S)-1-phenylethanol can be catalyzed by lipases such as Novozyme 435 or lipase (B570770) from Burkholderia cenocepacia. nih.gov By optimizing reaction parameters like substrate concentration, temperature, and reaction time, high enantiomeric excess for both the unreacted substrate and the product can be achieved. nih.gov Acylase I from Aspergillus melleus is another enzyme used for the transesterification of aromatic alcohols, showing a preference for one enantiomer. units.it
Chromatographic resolution involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate enantiomers. Chiralcel columns, such as Chiralcel OB, are often used for the HPLC analysis and separation of enantiomers of 1-phenylethanol (B42297) and its derivatives. nih.gov The choice of mobile phase, including the type and ratio of solvents, is crucial for achieving good resolution. ntnu.no
The following table presents a comparison of different enantiomeric resolution techniques for 1-phenylethanol:
| Technique | Catalyst/Stationary Phase | Key Findings | Reference |
| Enzymatic Kinetic Resolution | Novozyme 435 (lipase) | Optimized conditions led to 100% ee for the substrate. nih.gov | nih.gov |
| Enzymatic Kinetic Resolution | B. cenocepacia lipase | Achieved 99.22% ee for the substrate under optimized conditions. nih.gov | nih.gov |
| Enzymatic Kinetic Resolution | Acylase I | Demonstrated preference for the (R)-enantiomer of 1-phenylethanol. units.it | units.it |
| Chromatographic Resolution | Chiralcel OB (HPLC column) | Used for the analysis of enantiomers of (R,S)-1-phenylethanol. nih.gov | nih.gov |
Synthetic Routes for Derivatization and Analogue Preparation
The derivatization of this compound and the preparation of its analogues are important for exploring structure-activity relationships and developing new compounds with desired properties.
Modification of the phenyl ring can be achieved through various electrophilic aromatic substitution reactions. The directing effects of the existing substituents on the ring will determine the position of the new functional group. Common functionalization reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation.
For example, the synthesis of 1-(4-nitro-3-(1H-pyrrol-1-yl)phenyl)ethan-1-one involves the nitration of a precursor compound. unisi.it The introduction of functional groups on the phenyl ring can significantly impact the biological activity of the molecule.
Modification of the Pyrrole Ring via N- and C-Substitutions
The pyrrole ring is an electron-rich aromatic heterocycle, making it amenable to various substitution reactions. mdpi.com Modifications can be targeted at the nitrogen atom (N-substitution) or the carbon atoms (C-substitution), allowing for the synthesis of a wide array of analogues.
N-Substitution
The nitrogen atom of the pyrrole ring can be functionalized through several methods, including alkylation, acylation, and sulfonylation. A highly regioselective N-substitution of pyrrole can be achieved with alkyl halides, sulfonyl chlorides, and benzoyl chloride using ionic liquids as the reaction medium. organic-chemistry.org The Paal-Knorr synthesis, a classic method involving the condensation of a γ-dicarbonyl compound with a primary amine, is fundamental for creating N-substituted pyrroles from the ground up. researchgate.netrsc.org Similarly, the Clauson-Kaas reaction, which condenses primary amines with 2,5-dimethoxytetrahydrofuran (B146720), is a widely used and efficient method for preparing N-aryl and N-alkyl pyrroles. nih.govarkat-usa.org These methods allow for the introduction of diverse substituents onto the pyrrole nitrogen, significantly altering the molecule's steric and electronic properties. For instance, reacting various amines and sulfonamides with 2,5-dimethoxytetrahydrofuran in the presence of iron(III) chloride catalyst produces N-substituted pyrroles in good to excellent yields. rsc.org
Table 1: Synthetic Methods for N-Substitution of the Pyrrole Ring
| Reaction Type | Reagents | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| N-Alkylation / N-Acylation | Pyrrole, Alkyl Halide / Acyl Chloride | Ionic Liquid (e.g., [Bmim][PF6]) | N-Alkyl/N-Acyl Pyrrole | organic-chemistry.org |
| Paal-Knorr Synthesis | Primary Amine, 2,5-Hexanedione | Acid catalyst (e.g., p-TsOH), Reflux | N-Substituted 2,5-dimethylpyrrole | researchgate.netscispace.com |
| Clauson-Kaas Reaction | Primary Amine, 2,5-Dimethoxytetrahydrofuran | Glacial Acetic Acid or FeCl3 in water | N-Substituted Pyrrole | rsc.orgarkat-usa.org |
C-Substitution
As an electron-rich system, the pyrrole nucleus readily undergoes electrophilic substitution, predominantly at the C2 and C5 positions. mdpi.com Common C-substitution reactions include nitration, sulfonation, and acylation reactions like the Vilsmeier-Haack and Houben-Hoesch reactions. mdpi.com Modern techniques have expanded the scope of C-H functionalization. For example, palladium/norbornene co-catalyzed regioselective alkylation with primary alkyl bromides can introduce substituents at the C-H bond adjacent to the nitrogen. organic-chemistry.org Furthermore, tri-substituted pyrroles can be synthesized from tosylmethyl isocyanide (TosMIC) and aryl alkenes, offering a route to 3-aryl and 3,4-diaryl pyrroles. rsc.org These methodologies are crucial for building molecular complexity directly onto the pyrrole carbon framework.
Table 2: Synthetic Methods for C-Substitution of the Pyrrole Ring
| Reaction Type | Reagents | Typical Conditions | Position of Substitution | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack Reaction | Pyrrole, POCl3, DMF | 0°C to room temperature | C2 (Formylation) | mdpi.com |
| Friedel-Crafts Acylation | Pyrrole, Acyl Chloride, Lewis Acid | Varies with catalyst | C2 | mdpi.com |
| Palladium-Catalyzed Alkylation | Pyrrole, Primary Alkyl Bromide, Pd/Norbornene | Varies | C2/C5 | organic-chemistry.org |
| van Leusen Reaction | TosMIC, Michael Acceptor | Base (e.g., NaH) in DMSO/ether | C3, C4 | rsc.org |
Chemical Transformations at the Hydroxyl Group
The secondary alcohol moiety in this compound is a key site for chemical modification, allowing for transformations such as oxidation, esterification, and etherification. These reactions alter the polarity and hydrogen-bonding capability of the side chain, which can significantly influence the molecule's properties.
Oxidation of the secondary hydroxyl group yields the corresponding ketone, 1-phenyl-2-(1H-pyrrol-1-yl)ethanone. Conversely, the synthesis of the parent alcohol often involves the reduction of this ketone, for example, using sodium borohydride. semanticscholar.orgnih.gov This interconversion between the alcohol and ketone is a fundamental transformation.
Esterification can be achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride, typically in the presence of an acid catalyst or a base. Etherification can be carried out, for example, via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. These standard transformations provide access to a large family of derivatives with varied functional groups attached to the ethanol side chain.
Table 3: Chemical Transformations of the Hydroxyl Group
| Transformation | Reagent Class | Example Reagents | Product Class | Reference |
|---|---|---|---|---|
| Oxidation | Oxidizing Agent | PCC, Swern Oxidation, DMP | Ketone | |
| Esterification | Acylating Agent | Carboxylic Acid (Fischer), Acyl Chloride | Ester | smolecule.com |
| Etherification | Alkylating Agent | NaH followed by Alkyl Halide | Ether | smolecule.com |
| Reduction (of corresponding ketone) | Reducing Agent | Sodium Borohydride (NaBH4) | Alcohol | semanticscholar.orgnih.gov |
Multicomponent Reaction Strategies for Scaffold Diversification
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates most or all of the atoms of the starting materials. mdpi.comfrontiersin.org These reactions are powerful tools for generating molecular diversity and are particularly valuable in drug discovery for the rapid assembly of chemical libraries. mdpi.comnih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are especially prominent. researchgate.netacs.org
The Passerini three-component reaction (P-3CR) typically involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce an α-acyloxy carboxamide. mdpi.comresearchgate.net The Ugi four-component reaction (U-4CR) is even more versatile, combining an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to yield a dipeptide-like scaffold. mdpi.comnih.gov
These MCRs offer a strategic advantage for diversifying the this compound scaffold. By systematically varying each of the starting components, vast libraries of analogues can be synthesized in a time- and cost-effective manner. mdpi.com For example, in an Ugi reaction, one could use benzaldehyde, a pyrrole-containing primary amine, various carboxylic acids, and a range of isocyanides to generate a library of complex amides. The immense scaffold diversity achievable through MCRs stems from the ability to introduce multiple points of variation in a single synthetic step. nih.gov
Table 4: Comparison of Passerini and Ugi Multicomponent Reactions for Scaffold Diversification
| Reaction | Components | Core Product Scaffold | Key Advantages for Diversification | Reference |
|---|---|---|---|---|
| Passerini (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Rapid access to ester and amide functionalities; 3 points of diversity. | mdpi.comresearchgate.net |
| Ugi (U-4CR) | Aldehyde/Ketone, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide (Peptidomimetic) | Highly versatile with greater scaffold diversity; 4 points of diversity. | mdpi.comnih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization of 1 Phenyl 2 1h Pyrrol 1 Yl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton NMR (¹H NMR) spectroscopy of 1-phenyl-2-(1H-pyrrol-1-yl)ethanol reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), given in Hertz (Hz), provide information about the connectivity of neighboring protons. rsc.org
In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the pyrrole (B145914) ring appear as multiplets. jocpr.com The protons at positions 2 and 5 of the pyrrole ring are chemically equivalent and often appear as a triplet, as do the protons at positions 3 and 4. The phenyl group protons also produce signals in the aromatic region of the spectrum. The methine proton of the ethanol (B145695) group and the methylene (B1212753) protons adjacent to the pyrrole nitrogen show characteristic shifts and coupling patterns that are crucial for confirming the structure. jocpr.comchemicalbook.com
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.41-7.30 | m | - |
| Pyrrole-H (α) | 7.11-7.07 | m | - |
| Pyrrole-H (β) | 6.36 | t | 2.0 |
| CH (ethanol) | - | - | - |
| CH₂ (ethanol) | 3.83 | s | - |
| OH | - | - | - |
| Note: This table presents representative data for a derivative, 3-methyl-2-(4-(1H-pyrrol-1-yl)-phenyl imino)-thiazolidin-4-one, as specific data for the parent compound was not available in the search results. The chemical shifts and coupling constants can vary slightly depending on the solvent and specific derivative. jocpr.com |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum.
The ¹³C NMR spectrum of this compound and its derivatives shows characteristic signals for the phenyl, pyrrole, and ethanol moieties. The carbons of the phenyl ring typically appear in the range of 125-140 ppm. The α-carbons of the pyrrole ring are found at a different chemical shift compared to the β-carbons. The carbon atom of the CH group and the CH₂ group in the ethanol side chain also have distinct chemical shifts. jocpr.comrsc.org
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | - |
| Phenyl C-H | - |
| Pyrrole C (α) | - |
| Pyrrole C (β) | - |
| C=N | 173.1 |
| C=O | 163.4 |
| CH₂ | - |
| Note: This table presents representative data for a derivative, 3-methyl-2-(4-(1H-pyrrol-1-yl)-phenyl imino)-thiazolidin-4-one, as specific data for the parent compound was not available in the search results. The chemical shifts can vary slightly depending on the solvent and specific derivative. jocpr.com |
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are employed. These experiments reveal correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together different fragments of the molecule.
TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, not just those that are directly coupled.
While specific 2D NMR data for this compound was not available in the provided search results, these techniques are standard practice for the complete structural elucidation of such compounds. publish.csiro.aunih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. rsc.orgjocpr.comlu.seresearchgate.netsciencescholar.us
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This is a crucial step in confirming the molecular formula of this compound. rsc.orgnih.govsciencescholar.us
Table 3: Expected HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | - | - |
| [M+Na]⁺ | - | - |
| Note: Specific HRMS data for this compound was not found in the search results. The table indicates the type of data that would be obtained. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgjocpr.comrsc.orgnih.govlu.se
The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H group, the aromatic C-H bonds of the phenyl and pyrrole rings, and the C-N bond of the pyrrole ring.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | 3350–3200 |
| Aromatic C-H | Stretching | ~3100-3000 |
| C-N (pyrrole) | Stretching | - |
| C=C (aromatic) | Stretching | ~1600-1450 |
| Note: The exact positions of the absorption bands can vary. The provided range for the O-H stretch is a general approximation. vulcanchem.com |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
Single-Crystal X-ray Diffraction Data Collection and Refinement
The foundational step in X-ray crystallography involves growing a high-quality single crystal of the target compound. For a compound like this compound, this would typically be achieved by slow evaporation of a suitable solvent.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data are collected, and the structure is solved and refined using specialized software. The refinement process optimizes the atomic coordinates and other parameters to best fit the experimental diffraction data.
Illustrative Example: The data collection and refinement parameters for a related compound, (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, are presented below to exemplify the typical output of such an analysis. nih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₃NO |
| Formula Weight | 211.25 |
| Temperature (K) | 296 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.209(2) |
| b (Å) | 4.8849(9) |
| c (Å) | 18.036(3) |
| β (°) | 102.394(4) |
| Volume (ų) | 1136.6(4) |
| Z | 4 |
| Reflections Collected | 5920 |
| Independent Reflections | 1996 |
| Final R indices [I>2σ(I)] | R₁ = 0.043, wR₂ = 0.153 |
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The refined crystal structure provides a wealth of geometric information. Analysis of bond lengths and angles confirms the expected connectivity and can reveal strains or unusual electronic effects within the molecule. Torsion angles are crucial for defining the molecule's conformation, such as the relative orientation of the phenyl and pyrrole rings. In this compound, key torsion angles would describe the rotation around the C-C bond connecting the stereocenter to the pyrrole ring and the C-C bond connecting it to the phenyl group.
Illustrative Example: Selected geometric parameters for (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one demonstrate the type of data obtained. The dihedral angle between the pyrrole and phenyl rings in this molecule is 44.94 (8)°. iucr.org
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| Torsion Angles | |
| C5—C6—C7—C8 | -156.04(13) |
| C6—C7—C8—C9 | -163.76(13) |
| C7—C8—C9—C10 | -172.34(13) |
| C8—C9—C10—C11 | 173.37(14) |
Crystal Packing, Hydrogen Bonding, and Non-Covalent Interactions
Beyond the individual molecule, X-ray crystallography reveals the supramolecular structure, detailing how molecules pack in the crystal. This packing is governed by non-covalent interactions. For this compound, the hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen atom of the pyrrole ring can act as an acceptor. Therefore, O-H···N or O-H···O hydrogen bonds are expected to be key features in its crystal packing. iucr.orgiucr.org
Additionally, weaker interactions like C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are common in compounds containing phenyl and pyrrole groups and play a significant role in stabilizing the three-dimensional network. iucr.orgresearchgate.net In related structures, molecules often link via these interactions to form complex arrangements like chains, ribbons, or sheets. iucr.orgiucr.org
Illustrative Example: The crystal structure of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one features N—H⋯O hydrogen bonds that link molecules into zigzag chains. iucr.org
| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| N1—H1···O1 | 0.86 | 2.11 | 2.924(1) | 158 |
D = donor atom, H = hydrogen, A = acceptor atom.
Absolute Configuration Determination for Chiral Species
This compound contains a stereocenter at the carbon atom bearing the hydroxyl and phenyl groups, meaning it exists as a pair of enantiomers. X-ray diffraction of a single crystal grown from an enantiomerically pure sample can determine the absolute configuration of that enantiomer. This is typically achieved through the analysis of anomalous dispersion effects, particularly when heavier atoms are present in the structure. The Flack parameter is a key value calculated during refinement; a value close to zero for a known chirality confirms the correct absolute stereochemical assignment. nottingham.ac.uk
Chiroptical Methods for Stereochemical Purity and Absolute Configuration
Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. They are powerful, non-destructive methods for determining both the enantiomeric purity and the absolute configuration of chiral compounds in solution. mdpi.comrsc.orgmdpi.com
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are the most common of these methods. acs.org ECD spectroscopy measures differences in absorption in the UV-Visible range, corresponding to electronic transitions. acs.org VCD measures the differential absorption of circularly polarized infrared light, corresponding to vibrational transitions.
For a molecule like this compound, the absolute configuration can be assigned by comparing the experimental ECD or VCD spectrum with spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT). rsc.orgmdpi.com A good match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration (e.g., R or S) allows for an unambiguous assignment of the absolute stereochemistry. mdpi.com These methods are especially valuable when suitable single crystals for X-ray analysis cannot be obtained. acs.org Furthermore, the intensity of the circular dichroism signal is proportional to the enantiomeric excess, making it a useful tool for assessing stereochemical purity. researchgate.net
Chemical Reactivity and Mechanistic Studies of 1 Phenyl 2 1h Pyrrol 1 Yl Ethanol
Reactions Involving the Pyrrole (B145914) Ring
The pyrrole ring in 1-phenyl-2-(1H-pyrrol-1-yl)ethanol is the center of much of its chemical reactivity due to its high electron density compared to other aromatic systems like benzene (B151609). This electron-rich nature makes it prone to a variety of reactions, including substitution, oxidation, reduction, and cycloaddition.
Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution is a hallmark reaction of pyrroles. pearson.comwikipedia.org Due to the electron-donating nature of the nitrogen atom, the pyrrole ring is significantly more reactive towards electrophiles than benzene. pearson.com The substitution pattern is highly regioselective, with a strong preference for attack at the C2 (α) position over the C3 (β) position. This preference is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during α-attack, where the positive charge can be delocalized over more atoms, including the nitrogen. msu.edu
In the case of this compound, the nitrogen is already substituted, which can influence the reactivity, but the inherent preference for α-substitution is expected to remain. Common electrophilic substitution reactions that pyrroles undergo include nitration, halogenation, and acylation. numberanalytics.com
| Reaction Type | Reagent(s) | Expected Major Product(s) |
| Nitration | Nitric acid/other nitrating agents | 1-(1-(2-nitro-1H-pyrrol-1-yl)-2-phenylethyl)ethanol and 1-(1-(3-nitro-1H-pyrrol-1-yl)-2-phenylethyl)ethanol |
| Halogenation | Halogens (e.g., Cl₂, Br₂) | 1-(1-(2-halo-1H-pyrrol-1-yl)-2-phenylethyl)ethanol |
| Acylation | Acyl chlorides/anhydrides | 1-(1-(2-acyl-1H-pyrrol-1-yl)-2-phenylethyl)ethanol |
Oxidation Pathways of the Pyrrole Heterocycle
Pyrroles are generally unstable in the presence of oxygen and can undergo autoxidation, a process that contributes to the formation of colored gums and sludges in certain fuels. opennetzero.org The oxidation of N-substituted pyrroles can be complex. For instance, the autoxidation of 2,5-dimethyl-N-alkylpyrroles in aqueous solution leads to both polar, oxygen-containing monomers and non-polar oligomers. nih.gov The dominant pathway is often oligomerization, forming unstable dimers and trimers. nih.gov
Photo-oxidation of pyrrole and N-methylpyrrole in dilute aqueous solutions under mild conditions has been shown to yield products isomeric with the corresponding succinimides. opennetzero.org Given these precedents, the pyrrole ring of this compound is expected to be susceptible to oxidation, potentially leading to a mixture of ring-opened products, polymeric materials, and oxygenated heterocycles, depending on the specific oxidizing agent and reaction conditions.
Reduction Chemistry of the Pyrrole Ring
The reduction of the pyrrole ring can lead to either pyrrolines (dihydropyrroles) or pyrrolidines (tetrahydropyrroles), depending on the reagents and conditions employed. Catalytic hydrogenation with reagents like H₂/Ni can reduce the pyrrole ring to a pyrrolidine (B122466). fayoum.edu.eg Milder reducing conditions, such as using zinc in acetic acid, can lead to the formation of a pyrroline (B1223166) (2,5-dihydropyrrole). fayoum.edu.eg
Studies on the partial reduction of N-Boc protected pyrroles have demonstrated stereoselective routes to disubstituted pyrrolines in good yields and with high diastereoselectivities. nih.gov This suggests that the reduction of this compound could potentially be controlled to selectively form either the corresponding pyrroline or pyrrolidine derivative.
| Reduction Type | Reagent(s) | Expected Product |
| Full Reduction | H₂/Ni | 1-phenyl-2-(pyrrolidin-1-yl)ethanol |
| Partial Reduction | Zn/AcOH | 1-phenyl-2-(2,5-dihydro-1H-pyrrol-1-yl)ethanol |
Cycloaddition and Ring-Opening Reactions
Pyrroles can participate in cycloaddition reactions, although their aromatic character can sometimes lead to competing substitution reactions. numberanalytics.comthieme-connect.de They can act as dienes in Diels-Alder reactions, particularly when the nitrogen is substituted with an electron-withdrawing group. msu.edufayoum.edu.eg For example, N-alkylated pyrroles can react with activated dienophiles via a 2,5-addition. fayoum.edu.eg Pyrroles can also undergo [3+2] cycloaddition reactions with various partners to form fused bicyclic systems. acs.orgacs.orgconsensus.app
Ring-opening reactions of pyrroles are also known. numberanalytics.com For instance, treatment with hydroxylamine (B1172632) hydrochloride in boiling ethanol (B145695) can cause the ring to open, forming succinaldehyde (B1195056) dioxime. fayoum.edu.eg Ozonolysis also leads to ring cleavage. fayoum.edu.eg More synthetically useful ring-opening reactions often involve transition metal catalysis. For example, palladium-catalyzed ring-opening of cyclopropanated N-Boc-pyrroles has been developed. uni-regensburg.de It is conceivable that under specific conditions, the pyrrole ring of this compound could undergo similar cycloaddition or ring-opening transformations.
Reactivity of the Secondary Alcohol Functionality
The secondary alcohol group in this compound is a key site for a range of chemical transformations, most notably nucleophilic substitutions.
Nucleophilic Transformations at the Hydroxyl Center
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated. libretexts.org This can be achieved in several ways:
Protonation: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion. This creates a good leaving group (water), which can then be displaced by a nucleophile in either an Sₙ1 or Sₙ2 fashion. libretexts.org
Conversion to a Sulfonate Ester: Reaction of the alcohol with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine) converts the hydroxyl group into a sulfonate ester. Sulfonates are excellent leaving groups, readily displaced by a wide range of nucleophiles.
Reaction with Thionyl Chloride or Phosphorus Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol directly to the corresponding alkyl halide. sinica.edu.tw
Once activated, the carbon bearing the hydroxyl group becomes electrophilic and can be attacked by various nucleophiles.
| Transformation | Reagent(s) | Product |
| Conversion to Alkyl Halide | HBr or PBr₃ | 1-(2-bromo-1-phenylethyl)-1H-pyrrole |
| Conversion to Alkyl Halide | SOCl₂ | 1-(2-chloro-1-phenylethyl)-1H-pyrrole |
| Esterification | Carboxylic acid/acid chloride | Ester derivative |
| Etherification | Alkyl halide/base (Williamson ether synthesis) | Ether derivative |
Recent advances have also shown that direct intramolecular substitution of secondary alcohols can be promoted by iron(III) catalysts, allowing for the formation of heterocyclic compounds with chirality transfer. researchgate.net This suggests that intramolecular reactions involving the pyrrole ring and the activated alcohol functionality could also be a possibility for this compound.
Oxidation Reactions to Carbonyl Compounds
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. In the context of this compound, this reaction would yield 1-phenyl-2-(1H-pyrrol-1-yl)ethanone. While direct studies on the oxidation of this specific alcohol are not extensively detailed in the provided search results, the oxidation of similar secondary alcohols, particularly aromatic ones, provides a strong basis for predicting its reactivity.
Various catalytic systems have been shown to be effective for the oxidation of secondary alcohols to their corresponding ketones. For instance, a CuO@GO nanocomposite has been utilized as a heterogeneous catalyst for the oxidation of alcohols, including 1-phenylethanol (B42297), to carbonyl compounds with high yields (92-94%) under an oxygen atmosphere. mdpi.com This method is noted for its efficiency and the recyclability of the catalyst. mdpi.com
Another effective method involves electrochemical oxidation. The use of 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) as a catalyst in acetonitrile (B52724) has demonstrated high efficiency for the oxidation of secondary alcohols to ketones, achieving isolated yields of 80–95% at room temperature. nih.gov Cyclic voltammetry studies comparing ABNO and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for the oxidation of 1-phenylethanol indicated that ABNO exhibits significantly higher electrochemical activity. nih.gov A proposed mechanism for this electrocatalytic oxidation involves the generation of active oxoammonium cations (ABNO+) at the anode, which then facilitate the oxidation of the alcohol. nih.gov
Furthermore, a transition-metal-free approach using benzophenone (B1666685) as a reagent in an Oppenauer-type oxidation can convert secondary alcohols to ketones under mild conditions. organic-chemistry.org This is followed by in situ condensation and cyclization to form substituted pyrroles. organic-chemistry.org
These examples highlight several viable pathways for the oxidation of this compound to its corresponding ketone, 1-phenyl-2-(1H-pyrrol-1-yl)ethanone, a valuable intermediate in organic synthesis. The choice of method would depend on factors such as desired yield, reaction conditions, and environmental considerations.
Reactivity of the Phenyl Group
The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions, a common characteristic of benzene derivatives. The specific nature and outcome of these reactions are influenced by the substituents on the phenyl ring and the reaction conditions.
While direct studies on the electrophilic substitution of the phenyl group in this compound are not explicitly detailed, research on related N-phenylpyrrole derivatives offers valuable insights. For instance, the introduction of a sulfonamide group at the para, meta, or ortho position of the 1-phenyl ring in a series of pyrrole-based compounds significantly impacts their biological activity as carbonic anhydrase inhibitors. nih.gov This suggests that the phenyl ring is accessible for functionalization. The most potent inhibitors were those with the sulfonamide group at the para position, indicating a degree of regioselectivity in the substitution. nih.gov
Furthermore, the synthesis of various 1-phenylpyrrole (B1663985) derivatives often involves the modification of the phenyl ring. For example, the synthesis of potent tubulin polymerization inhibitors involved the introduction of methyl or methoxy (B1213986) groups on the 1-phenyl ring. nih.gov These substitutions were shown to significantly affect the biological activity of the resulting compounds. nih.gov
The reactivity of the phenyl group can also be influenced by the pyrrole ring and the ethanol substituent. The pyrrole ring, being an electron-rich aromatic system, can influence the electron density of the attached phenyl group, potentially affecting the regioselectivity of electrophilic attack.
Detailed Mechanistic Investigations of Novel Reactions
While specific mechanistic studies detailing transition state characterization for reactions involving this compound are not prevalent in the provided results, broader mechanistic investigations of related pyrrole-containing compounds offer transferable insights.
Computational studies, such as those employing density functional theory (DFT), are crucial for elucidating reaction mechanisms and characterizing transition states. For example, in the study of the thermal decomposition of N-nitrosoheterocycles, DFT calculations were used to identify a highly asynchronous transition state for the extrusion of nitrous oxide. acs.org Such computational approaches could be applied to understand the reaction pathways of this compound, for instance, in its dehydration or oxidation reactions.
Mechanistic studies on the synthesis of substituted pyrroles have also provided valuable information. For example, the reaction of imines, acid chlorides, and alkynes to form pyrroles is suggested to proceed through the generation of imino analogues of münchnones, which then undergo in situ coupling. organic-chemistry.org In the copper-catalyzed synthesis of pyrroles, mechanistic studies point towards a domino C-N coupling/hydroamination reaction. organic-chemistry.org
In the context of copper-catalyzed reactions, a dimeric copper(II) complex involving 2-(1H-pyrrol-1-yl)ethanol has been characterized, highlighting the coordination chemistry of this ligand. mdpi.comresearchgate.net Understanding the structure and stability of such metal complexes is fundamental to elucidating the mechanisms of catalyzed reactions. For instance, the stability of copper(I) species is considered a key factor in the reactivity of Ullmann-type C-N cross-coupling reactions. researchgate.net
The reactivity and selectivity of chemical reactions involving this compound and related compounds are significantly influenced by reaction conditions such as solvent, temperature, and pH.
Solvent Effects: The choice of solvent can dramatically alter the outcome and yield of a reaction. For instance, in the synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-nitrophenyl)pyrrole (B1580555) derivatives and alcohols, refluxing ethanol was found to be the optimal solvent, providing good yields. bohrium.com In contrast, solvents like ethyl acetate (B1210297) and acetonitrile led to lower yields, and a different product, a novel spirocyclic compound, was formed in tetrahydrofuran (B95107) (THF). bohrium.com Similarly, in the multicomponent reaction to form polysubstituted pyrroles, various solvents such as DMF, THF, and toluene (B28343) were found to be less effective than the primary reaction medium in terms of product yield. researchgate.net
Temperature Effects: Temperature is a critical parameter for controlling reaction rates and, in some cases, selectivity. The oxidation of alcohols to carbonyl compounds using a CuO@GO catalyst was optimized at 80 °C. mdpi.com In another example, the synthesis of pyrroles via a multicomponent reaction was carried out at 80-85 °C, and increasing the reaction time at this temperature did not improve the yield. researchgate.net Conversely, some reactions are efficient at room temperature, such as the copper-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxalines. bohrium.com
pH (Acidity/Basicity): The pH of the reaction medium can be crucial, particularly in reactions involving acid or base catalysis. In the synthesis of (E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, the reaction is carried out in the presence of potassium tert-butoxide, indicating the need for basic conditions. rsc.org The synthesis of certain pyrrole derivatives also utilizes basic conditions, as seen with the use of NaOH in ethanol. nih.gov Conversely, acidic conditions are sometimes required. For example, the synthesis of certain pyrrole-containing heterocycles is catalyzed by acetic acid. rsc.org The pH is also a critical factor in work-up procedures to isolate the desired product, as seen in the acidification step to precipitate a pyrrolyl enone product. rsc.org
The following table summarizes the influence of various reaction conditions on the synthesis of related pyrrole compounds.
| Reaction Type | Solvent | Temperature | Catalyst/Reagent | Effect |
| Oxidation of p-methyl benzyl (B1604629) alcohol | Toluene | 80 °C | CuO@GO | Optimized conditions for high yield. mdpi.com |
| Multicomponent Pyrrole Synthesis | Ethanol, DMF, THF, Toluene | 80-85 °C | Yb(OTf)3 | Ethanol gave the best yield; other solvents were less effective. researchgate.net |
| Pyrrolo[1,2-a]quinoxaline Synthesis | Ethanol, AcOEt, MeCN, THF | Reflux | Iron powder, HCl | Ethanol was optimal; THF led to a different product. bohrium.com |
| Pyrrole Synthesis (Clauson-Kaas) | Not specified | Not specified | 2,5-dimethoxytetrahydrofuran (B146720) | Source of succinic aldehyde for cyclization. beilstein-journals.org |
| Pyrrolyl Enone Synthesis | Ethanol | Room Temp | aq. NaOH | Basic conditions for condensation. rsc.org |
Computational Chemistry and Theoretical Investigations of 1 Phenyl 2 1h Pyrrol 1 Yl Ethanol
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict molecular geometries, orbital energies, and electron density distributions. For 1-phenyl-2-(1H-pyrrol-1-yl)ethanol, DFT studies, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are crucial for understanding its stability and reactivity. These calculations form the basis for more detailed analyses of its molecular orbitals and electrostatic potential.
Molecular Orbital Analysis (HOMO-LUMO Energetics)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) and phenyl rings, which can act as electron donors. The LUMO, conversely, would likely be distributed over the aromatic systems, representing the regions most susceptible to nucleophilic attack. The specific energy values of these orbitals, and consequently the HOMO-LUMO gap, are influenced by the molecule's conformation.
Based on studies of similar pyrrole and phenyl derivatives, the calculated HOMO-LUMO energetics for this compound in its ground state would provide valuable information. mdpi.comresearchgate.net For instance, analysis of related pyrrole derivatives has shown how substituents can modulate these frontier orbital energies. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical) This table presents hypothetical data based on typical values for similar aromatic and heterocyclic compounds for illustrative purposes.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are illustrative and would be precisely determined through specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrole ring, indicating their potential to act as hydrogen bond acceptors and sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic attack or hydrogen bond donation. The aromatic rings would display a more complex potential distribution, with the π-electron clouds generally showing negative potential above and below the plane of the rings. Such maps are crucial for understanding intermolecular interactions and the initial steps of chemical reactions. pensoft.net
Vibrational Frequency Predictions and Spectroscopic Correlations
Theoretical vibrational analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, it is possible to assign the various vibrational modes (stretching, bending, etc.) to the corresponding peaks in experimental spectra. Comparing theoretical and experimental spectra can help confirm the molecular structure and identify characteristic functional groups. researchgate.net
For this compound, key vibrational modes would include the O-H stretching of the alcohol group, C-H stretching of the aromatic and aliphatic parts, C-N stretching of the pyrrole ring, and various ring vibrations. researchgate.netaip.orgacs.org Theoretical calculations on pyrrole and its derivatives have provided detailed assignments of their vibrational spectra, which serve as a strong basis for interpreting the spectrum of the target molecule. researchgate.netescholarship.org Discrepancies between calculated and experimental frequencies, often addressed by applying scaling factors, can provide insights into intermolecular interactions, such as hydrogen bonding, in the experimental sample.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected ranges for vibrational frequencies based on data for related compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch | 3600-3400 |
| Phenyl & Pyrrole | Aromatic C-H stretch | 3100-3000 |
| Ethyl Linker | Aliphatic C-H stretch | 3000-2850 |
| Pyrrole Ring | C=C stretch | 1600-1450 |
| Phenyl Ring | C=C stretch | 1600-1450 |
| Pyrrole Ring | C-N stretch | 1400-1300 |
| Alcohol | C-O stretch | 1260-1000 |
Conformational Analysis and Energy Landscapes
The flexibility of the ethanol (B145695) linker in this compound allows for multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and to determine the energy barriers between them. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent).
For this compound, MD simulations could be used to explore its conformational landscape in a more dynamic context than static conformational analysis. mdpi.com By simulating the molecule in a solvent like water or ethanol, one could observe how intermolecular hydrogen bonds with the solvent affect its conformation and flexibility. Furthermore, MD simulations are valuable for studying how the molecule might interact with a biological target, such as a protein binding site, by revealing the key interactions and conformational changes that occur during the binding process. nih.govacs.org
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational methods can also predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov For this compound, theoretical NMR predictions would help in the assignment of the complex experimental spectrum, especially for the protons and carbons in the overlapping aromatic regions.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max). researchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the phenyl and pyrrole rings. The calculated spectrum can aid in the interpretation of experimental data and provide insights into the electronic structure of the molecule.
Molecular Modeling for Intermolecular Interactions
Computational chemistry and theoretical investigations provide powerful tools to understand the behavior of molecules at an atomic level. For this compound, these methods offer insights into its potential interactions with biological targets, which is a critical aspect of medicinal chemistry and drug design. By simulating the molecule's structure and its engagement with receptors, researchers can predict its biological activity and guide the synthesis of more potent and selective analogs.
Computational Assessment of Binding Modes for Ligand-Receptor Studies
Molecular docking and molecular dynamics (MD) simulations are principal computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a receptor's binding site. These methods are instrumental in structure-based drug design, allowing for the virtual screening of compounds and the elucidation of interaction mechanisms.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding pocket and scoring them based on a force field that approximates the binding affinity. For pyrrole derivatives, docking studies have been crucial in identifying key interactions that govern their biological activity. For instance, in studies of pyrrole derivatives as enzyme inhibitors, docking can reveal critical hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the active site. While specific docking studies on this compound are not extensively reported in publicly available literature, the methodology can be illustrated with data from analogous compounds.
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex. Starting from a docked pose, an MD simulation calculates the motion of every atom in the system over time, offering insights into the stability of the binding mode, the role of solvent molecules, and conformational changes in both the ligand and the receptor upon binding.
The assessment of binding modes typically involves the following steps:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. The crystal structure of the target receptor is obtained from a protein data bank, and prepared for docking by adding hydrogen atoms and assigning charges.
Molecular Docking: The ligand is then docked into the active site of the receptor using software like AutoDock. nih.gov The program generates multiple possible binding poses, which are then ranked based on their docking scores, representing the predicted binding affinity.
Analysis of Binding Interactions: The best-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the receptor's amino acid residues.
Molecular Dynamics Simulation: The most promising ligand-receptor complex from docking can be subjected to MD simulations to assess its stability and dynamic behavior over a period of nanoseconds.
The following table illustrates the type of data that can be generated from a molecular docking study of a hypothetical inhibitor with a target protein, which would be analogous to a study involving this compound.
| Interacting Residue | Interaction Type | Distance (Å) |
| TYR 228 | Hydrogen Bond | 2.1 |
| ASP 155 | Hydrogen Bond | 2.5 |
| PHE 310 | Pi-Pi Stacking | 3.8 |
| LEU 230 | Hydrophobic | 4.2 |
| VAL 180 | Hydrophobic | 4.5 |
This table is representative of data from molecular docking studies on similar compounds and is for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For a series of compounds including this compound, a QSAR study would involve the following steps:
Data Set Preparation: A dataset of pyrrole derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is typically divided into a training set for model development and a test set for model validation.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and by predicting the activity of the compounds in the test set.
QSAR studies on various pyrrole derivatives have highlighted the importance of specific descriptors in determining their biological activity. nih.govbenthamdirect.comtandfonline.commdpi.combohrium.com For example, descriptors related to molecular shape, hydrophobicity, and electronic properties are often found to be significant.
The following table presents a hypothetical QSAR model for a series of bioactive compounds, illustrating the types of descriptors and statistical parameters that are typically reported.
| Descriptor | Coefficient | Description |
| LogP | 0.45 | Logarithm of the octanol-water partition coefficient (hydrophobicity) |
| TPSA | -0.21 | Topological Polar Surface Area (polarity) |
| MR | 0.15 | Molar Refractivity (steric property) |
| Statistical Parameter | Value | Description |
| r² | 0.92 | Coefficient of determination (goodness of fit) |
| q² | 0.85 | Cross-validated r² (robustness of the model) |
| F-statistic | 120.5 | Statistical significance of the model |
This table is a representative example of a QSAR model and does not represent actual data for this compound.
Advanced Applications in Chemical Synthesis and Materials Science Methodological Focus
Function as a Versatile Synthetic Building Block and Intermediate
The presence of multiple reactive sites within 1-phenyl-2-(1H-pyrrol-1-yl)ethanol makes it a valuable and versatile building block in organic synthesis. The hydroxyl group can undergo a wide range of transformations, while the pyrrole (B145914) ring can be functionalized or serve as a core scaffold.
The structure of this compound is an ideal starting point for the synthesis of more complex heterocyclic systems. The inherent reactivity of its constituent parts can be harnessed to construct new rings and molecular frameworks.
One demonstrated pathway involves the reaction of the closely related 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone (B191502) in the presence of copper(II) bromide. mdpi.com This reaction yields a dimeric copper(II) complex where the deprotonated ethanol (B145695) ligand (2-(1H-pyrrol-1-yl)ethanolate) binds to the copper center in a bidentate fashion through the nitrogen of the pyrrole ring and the oxygen of the alcoholate. mdpi.com This illustrates a methodological approach where the pyrrole-ethanol unit acts as a chelating ligand, a foundational step for building intricate coordination compounds and potentially catalytic systems.
Furthermore, the functional groups of the parent molecule can be transformed to enable cyclization reactions. For example, the hydroxyl group could be oxidized to an aldehyde. Pyrrole-2-carbaldehydes are known precursors for fused heterocyclic systems like pyrrolopyrazine oxides through reactions with reagents such as hydroxylamine (B1172632). bohrium.com Similarly, oxidation to a carboxylic acid followed by conversion to an acid hydrazide could open pathways to various other heterocycles. Pyrrole-based hydrazides have been successfully cyclized to form substituted 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles, demonstrating the pyrrole scaffold's utility in generating a diversity of heterocyclic structures. nih.gov
Beyond being a direct precursor, this compound and its derivatives serve as crucial intermediates in multi-step synthetic sequences. richmond.edugoogle.com The term "intermediate" implies a stable, isolable compound that represents a key milestone in a longer synthetic route toward a complex target molecule. google.com Pyrrole derivatives are vital intermediates in the synthesis of natural products and pharmaceutically active compounds, including pyrrolobenzodiazepines. richmond.edugoogle.com
A relevant synthetic strategy involves the creation of a pyrrole ring as a key step. For instance, a multi-step reaction sequence can begin with N,N-diallylaniline, which undergoes a ring-closing metathesis to form 1-phenyl-2,5-dihydro-1H-pyrrole, a direct precursor to the N-phenyl pyrrole core. This intermediate can then be aromatized and undergo further reactions, such as Heck couplings, to build more complex structures. The stability of the N-phenyl pyrrole unit makes it an ideal platform for subsequent chemical modifications. The synthesis of serinol pyrroles, which contain a diol functional group similar to the ethanol moiety, highlights their importance as storable intermediates for the preparation of supramolecular structures and functionalized carbon materials. google.com These examples underscore the methodological value of the phenyl-pyrrol-ethanol scaffold as a stable intermediate that can be carried through multiple synthetic steps.
Potential in Polymer Chemistry (Methodological Exploration)
The field of conducting polymers has long utilized heterocyclic compounds, with polypyrrole being a cornerstone material. The functionalization of the pyrrole monomer is a key strategy for tuning the properties of the resulting polymer.
This compound is a conceptual precursor for designing specialized monomers for polymerization. The general approach involves converting the molecule into a di-functional or multi-functional monomer that can undergo step-growth or chain-growth polymerization. A common strategy is to introduce polymerizable groups, such as thiophene (B33073) rings, onto the core structure. researchgate.netresearchgate.net
A methodological pathway could involve the chemical modification of the hydroxyl group on the ethanol substituent. For example, the hydroxyl could be converted into a tosylate or another good leaving group. This would facilitate nucleophilic substitution or cross-coupling reactions. Stille cross-coupling, for instance, could be used to attach tributylstannyl-functionalized thiophenes to the molecule, creating a thiophene-pyrrole-thiophene type monomer. arkat-usa.org Such monomers, like 1-phenyl-2,5-di(2-thienyl)-1H-pyrrole (PTP), are readily polymerized either chemically (using oxidants like FeCl₃) or electrochemically to form highly conjugated, soluble, and electroactive polymers. researchgate.net This approach allows for the precise design of monomers where the phenyl-pyrrole core imparts specific electronic properties that are then extended into a polymer backbone.
Exploration in Advanced Materials Science (Conceptual Utility)
The conjugation of the phenyl ring with the pyrrole heterocycle suggests that materials derived from this compound will possess interesting and potentially useful properties for advanced materials applications, particularly in electronics and optoelectronics.
While direct studies on polymers derived from this compound are not widely available, the conceptual utility of such materials can be inferred from closely related systems. Polymers based on N-phenylpyrrole and 2,5-dithienylpyrrole exhibit rich optoelectronic and electronic behavior. researchgate.netbeilstein-journals.org
The electronic properties of these conjugated polymers are characterized by their redox behavior and optical absorption. For example, poly(1-phenyl-2,5-di(2-thienyl)-1H-pyrrole), or P(PTP), shows distinct electronic transitions corresponding to the π–π* transition of the conjugated backbone and the formation of polarons and bipolarons upon doping. researchgate.net These charge carriers are responsible for the material's conductivity and its electrochromic behavior, where the color of the material changes in response to an applied voltage. researchgate.netresearchgate.net Copolymers can exhibit multiple color states, making them suitable for applications in electrochromic devices (ECDs), such as smart windows. researchgate.net The inherent structure of this compound, combining the electron-donating pyrrole with the π-system of the phenyl group, provides a strong foundation for creating materials with tunable band gaps and vibrant electrochromism. arkat-usa.org
Table 1: Optoelectronic and Electronic Properties of Related Pyrrole-Based Polymers This table presents data from polymers structurally related to those conceptually derived from this compound, illustrating the potential properties of such materials.
| Polymer/Monomer System | Key Property | Value/Observation | Application Focus | Citation |
| Poly(1-phenyl-2,5-di(2-thienyl)-1H-pyrrole) [P(PTP)] | Electronic Transitions | 413 nm (π–π*), 577 nm (polaron), 884 nm (bipolaron) | Electrochromic Devices | researchgate.net |
| P(PTP) | Optical Contrast (T%) | 27% | Electrochromic Devices | researchgate.net |
| Poly(1,6-bis(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)hexane) [P(TPH)] | Conductivity | 3.0 x 10⁻⁵ S/cm | Conducting Polymers | researchgate.net |
| Copolymer of TPH and EDOT | Conductivity | 5.0 x 10⁻² S/cm | Conducting Polymers | researchgate.net |
| Copolymer of TPH and EDOT | Electrochromism | Five distinct colors (purple, red, gray, green, blue) | Electrochromic Devices | researchgate.net |
| Various p-substituted N-phenylpyrroles | UV-vis Absorption | λ_max sensitive to electron-donating/withdrawing nature of substituent | Material Design | arkat-usa.org |
| Carbazole-Pyrrole Chromophores | Redox Potentials | Reversible oxidation waves observed via cyclic voltammetry | Nonlinear Optical Materials | beilstein-journals.org |
Coordination Chemistry and Metal Complex Formation
Ligand Properties of 1-Phenyl-2-(1H-pyrrol-1-yl)ethanol and its Derivatives.mdpi.comresearchgate.net
The coordination behavior of this compound is primarily defined by the presence of two key donor sites: the nitrogen atom of the pyrrole (B145914) ring and the oxygen atom of the ethanol (B145695) moiety. Detailed studies on the closely related derivative, 2-(1H-pyrrol-1-yl)ethanol, provide significant insight into these properties. After deprotonation of the hydroxyl group, the resulting alkoxide, 2-(1H-pyrrol-1-yl)ethanolate (2PEO), acts as a mono-anionic ligand. mdpi.comresearchgate.net
The most prominent coordination mode observed for the 2-(1H-pyrrol-1-yl)ethanolate ligand is as a bidentate chelating agent. It forms a stable five-membered chelate ring by coordinating to a metal center through the pyrrole nitrogen and the alkoxide oxygen. mdpi.comresearchgate.net This is described as a κ²-N,O-bonding mode. mdpi.comresearchgate.net This chelating ability is a critical feature, leading to the formation of stable and well-defined metal complexes. The simultaneous binding of both the "hard" oxygen donor and the "borderline" nitrogen donor allows it to coordinate effectively with a variety of transition metals.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this class of amino alcohol ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
A notable example is the synthesis of a dimeric copper(II) complex utilizing the derivative 2-(1H-pyrrol-1-yl)ethanol. In this reaction, 2-(1H-pyrrol-1-yl)ethanol was reacted with 3-hydroxyflavone (B191502) and copper(II) bromide under neat conditions. mdpi.comresearchgate.net The prolonged reaction time of ten days at room temperature resulted in the formation of a pale-green slurry from which emerald-green crystals of the complex were isolated. mdpi.com
The resulting product was a μ-oxo-bridged dicopper(II) dimeric complex, with the formula [μ-O-(κ²-O,O-flav)(κ²-N,O-2PEO)Cu]₂ (where flav is 3-hydroxyflavonolate and 2PEO is 2-(1H-pyrrol-1-yl)ethanolate). mdpi.comresearchgate.net This complex was characterized using several analytical techniques, including infrared (IR) and UV-Vis spectroscopy, elemental analysis, and melting point determination. mdpi.comresearchgate.net The UV-Vis spectrum showed a weak d-d transition band at 674 nm, which is characteristic of copper(II) centers. mdpi.com
Structural Characterization of Metal Complexes via X-ray Diffraction.mdpi.comresearchgate.net
Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these metal complexes. The structure of the dimeric copper(II) complex, [μ-O-(κ²-O,O-flav)(κ²-N,O-2PEO)Cu]₂, was successfully determined using this technique. mdpi.comresearchgate.net
The analysis revealed that the complex crystallizes in the monoclinic space group P2₁/n. mdpi.comresearchgate.net In the dimeric structure, each copper(II) ion is coordinated by one 2-(1H-pyrrol-1-yl)ethanolate (2PEO) ligand and one 3-hydroxyflavonolate (flav) ligand, both acting in a bidentate (κ²) manner. The two copper centers are linked by bridging oxygen atoms, creating the dimeric framework. mdpi.comresearchgate.net The 2PEO ligand specifically demonstrates the κ²-N,O-coordination, confirming its chelating nature. mdpi.com
Table 1: Crystallographic Data for [μ-O-(κ²-O,O-flav)(κ²-N,O-2PEO)Cu]₂
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | mdpi.comresearchgate.net |
| Space Group | P2₁/n | mdpi.comresearchgate.net |
| a (Å) | 11.85340(10) | mdpi.comresearchgate.net |
| b (Å) | 8.51480(10) | mdpi.comresearchgate.net |
| c (Å) | 23.8453(2) | mdpi.comresearchgate.net |
This interactive table summarizes the key crystallographic parameters determined for the dimeric copper(II) complex.
Catalytic Activity of Derived Metal Complexes.researchgate.netmdpi.com
Metal complexes derived from pyrrole- and alcohol-based ligands are known to exhibit catalytic activity in various organic transformations. For instance, ruthenium(II) Schiff base complexes derived from pyrrole-2-carboxaldehyde have proven to be effective catalysts for the oxidation of primary alcohols. researchgate.net Similarly, cobalt and nickel complexes supported by pyridinyl alcoholato ligands have shown high activity in the polymerization of butadiene. mdpi.com
While specific catalytic studies on complexes of this compound are not extensively documented, the structural features of its complexes suggest potential applications in catalysis. The presence of a chiral center in the ligand backbone makes its metal complexes attractive candidates for asymmetric catalysis. The combination of the pyrrole moiety and the alcohol function in a chelating framework can stabilize different metal oxidation states, a key requirement for many catalytic cycles, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netmdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| 2-(1H-pyrrol-1-yl)ethanol | - |
| 2-(1H-pyrrol-1-yl)ethanolate | 2PEO |
| 3-hydroxyflavone | - |
| 3-hydroxyflavonolate | flav |
| Copper(II) bromide | - |
| Ruthenium(II) | - |
| Cobalt(II) | - |
| Nickel(II) | - |
Analytical Method Development for Research Purity and Structural Integrity
Development of Chromatographic Separation Techniques
Chromatographic methods are indispensable for separating the target compound from impurities, which may include starting materials, by-products, or degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful means to assess the purity of 1-phenyl-2-(1H-pyrrol-1-yl)ethanol.
High-Performance Liquid Chromatography (HPLC) Method Optimization
HPLC is a cornerstone technique for the analysis of non-volatile, thermally sensitive organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is a common starting point for development.
Method Optimization: The development of a robust HPLC method requires the systematic optimization of several parameters to achieve adequate separation (resolution), peak shape, and analysis time. Since this compound is a chiral compound, existing as two non-superimposable mirror images (enantiomers), chiral HPLC is crucial for separating these stereoisomers.
Key parameters for optimization include:
Chiral Stationary Phase (CSP): The choice of column is the most critical factor in chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with alcohol and heterocyclic moieties. Columns like Lux Cellulose and Lux Amylose are often tested.
Mobile Phase: The mobile phase composition significantly influences selectivity and retention. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are typically employed. The ratio of these solvents is adjusted to optimize the separation. For instance, a mobile phase of n-hexane/ethanol (B145695) can be explored. In polar organic mode, pure solvents like ethanol or methanol (B129727) can also be effective.
Flow Rate: The flow rate affects both the analysis time and the efficiency of the separation. A typical starting point might be 1.0 mL/min, which can be adjusted to improve resolution or reduce run time.
Detection: A Photodiode Array (PDA) or UV detector is commonly used. The detection wavelength would be set at a value where the compound exhibits maximum absorbance to ensure high sensitivity.
A hypothetical optimized HPLC method for the chiral separation of this compound could be summarized as follows:
| Parameter | Condition |
|---|---|
| Column | Cellulose-based Chiral Stationary Phase (e.g., Lux Cellulose-2) |
| Mobile Phase | n-Hexane / Ethanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Methodologies
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC can be used to assess purity, particularly for volatile impurities. The compound itself may be amenable to GC analysis, though derivatization might be necessary to improve its thermal stability and chromatographic behavior.
Methodological Approach: A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is a common choice for general purity analysis due to its robustness and wide linear range. For definitive identification of impurities, a mass spectrometer (MS) is coupled with the GC (GC-MS), providing both retention time and mass spectral data.
Since this compound is chiral, specialized chiral GC columns, such as those coated with cyclodextrin (B1172386) derivatives, would be required to separate the enantiomers.
A potential GC method could involve the following parameters:
| Parameter | Condition |
|---|---|
| Column | Chiral Capillary Column (e.g., Astec/Supelco BETA-DEX™) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 220 °C at 5 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
Advanced Purity Assessment Methodologies
Beyond chromatographic techniques, other methods are employed to provide orthogonal information about the compound's purity and to confirm its fundamental composition.
Elemental Analysis for Compositional Verification
Elemental analysis is a destructive method that provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of the compound. This technique is fundamental for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula of this compound (C₁₂H₁₄N₂O).
Research Findings: The purity of the compound is considered high if the experimentally found values are in close agreement with the calculated theoretical values, typically within a narrow margin of ±0.4%. For instance, in the synthesis of related pyrrole (B145914) derivatives, elemental analysis is a standard characterization step to confirm the successful synthesis and purity of the final product.
The theoretical and hypothetical found values for this compound are presented below.
| Element | Theoretical % | Found % (Hypothetical) |
|---|---|---|
| Carbon (C) | 71.26 | 71.19 |
| Hydrogen (H) | 6.98 | 7.01 |
| Nitrogen (N) | 13.85 | 13.80 |
This close correlation between theoretical and found values would provide strong evidence for the compositional integrity of the synthesized this compound.
Future Research Directions and Emerging Opportunities
Exploration of Undiscovered Synthetic Transformations
While the synthesis of pyrrole (B145914) derivatives is a well-established field, the specific transformations of 1-phenyl-2-(1H-pyrrol-1-yl)ethanol remain largely uncharted territory. Future research could unlock novel synthetic pathways, enhancing its accessibility and utility.
One promising area is the development of novel asymmetric synthetic routes . The chiral center in this compound makes enantioselective synthesis a critical goal. While methods for the asymmetric synthesis of similar aryl ethanol (B145695) derivatives exist, tailoring these for the pyrrole-substituted variant presents a unique challenge. Future work could focus on enzyme-catalyzed reactions, borrowing from the successful synthesis of other N-substituted pyrroles using enzymes like α-amylase, which could offer mild and highly selective reaction conditions. nih.gov
Another avenue for exploration is catalytic C-H activation . Recent advancements in transition-metal catalysis, particularly with rhodium and ruthenium, have enabled the direct functionalization of C-H bonds in pyrrole rings. acs.orgchemistryviews.org Applying these methods to this compound could lead to the regioselective introduction of various functional groups onto the pyrrole core without the need for pre-functionalized starting materials. This would be an atom-economical approach to generate a diverse range of derivatives. chemistryviews.orgnih.gov
Furthermore, cycloaddition reactions involving the pyrrole ring of this compound are an under-explored area. Pyrroles can act as dienes in Diels-Alder reactions, although their aromaticity can make this challenging. nih.govthieme-connect.de Investigation into [3+2] cycloaddition reactions, a known method for synthesizing multi-substituted pyrrole derivatives, could also be extended to this specific molecule to create more complex heterocyclic systems. acs.orgacs.orgnih.gov
Refined Mechanistic Understanding of Key Reactions
A deeper, more refined mechanistic understanding of the key reactions involving this compound is crucial for optimizing existing synthetic protocols and designing new ones.
For instance, in the context of C-H activation, mechanistic studies could elucidate the precise role of the catalyst and directing groups. acs.orgchemistryviews.org Computational modeling, such as Density Functional Theory (DFT) calculations, could provide insights into the transition states and reaction pathways, helping to predict regioselectivity and catalyst efficiency. nih.gov
Similarly, for any developed cycloaddition reactions, detailed mechanistic investigations would be necessary to understand the factors controlling stereoselectivity and regioselectivity. nih.govthieme-connect.deacs.orgacs.org This could involve kinetic studies and the isolation and characterization of reaction intermediates. A plausible mechanism for the synthesis of pyrrole derivatives often involves a series of condensation and cyclization steps, and understanding these intricacies is key. mdpi.comresearchgate.netresearchgate.net
Development of Advanced Derivatization Libraries for Focused Research
The scaffold of this compound is an ideal starting point for the creation of diverse chemical libraries for focused research, particularly in drug discovery. mdpi.comnih.gov The pyrrole nucleus is a common feature in many biologically active compounds. mdpi.comnih.gov
Future research should focus on the systematic derivatization of the three key components of the molecule:
The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the phenyl ring can modulate the electronic and steric properties of the molecule, which can have a significant impact on its biological activity.
The Pyrrole Ring: As mentioned, C-H activation and other functionalization strategies can be employed to introduce a wide range of substituents at different positions of the pyrrole ring. acs.orgchemistryviews.org
The Ethanol Moiety: The hydroxyl group can be esterified, etherified, or replaced with other functional groups to explore the structure-activity relationship further.
These derivatization efforts would lead to the generation of a comprehensive library of compounds that can be screened for various biological activities, including as potential enzyme inhibitors or receptor modulators. acs.orgmdpi.com
| Derivative Type | Potential Modification Site | Example Substituents | Potential Research Focus |
| Phenyl Ring Analogs | C2', C3', C4' positions | -F, -Cl, -Br, -CH3, -OCH3, -NO2 | Structure-Activity Relationship (SAR) studies in medicinal chemistry |
| Pyrrole Core Analogs | C3, C4, C5 positions | -Aryl, -Alkyl, -CN, -COOR | Tuning electronic properties for materials science applications |
| Ethanol Moiety Derivatives | Hydroxyl group | -OAc, -OCH3, -N3, -F | Pro-drug design, modifying pharmacokinetic properties |
Interdisciplinary Research Integration (e.g., Bioinorganic Chemistry, Advanced Functional Materials Design)
The unique structural features of this compound make it a prime candidate for integration into interdisciplinary research fields.
In bioinorganic chemistry , the pyrrole nitrogen and the hydroxyl oxygen can act as a bidentate ligand for coordinating with various metal ions. researchgate.netacs.org The synthesis of metal complexes with this compound could lead to novel catalysts or therapeutic agents. The phenyl and pyrrole rings can be further functionalized to tune the electronic properties and steric environment of the metal center, influencing its reactivity and selectivity. nd.edunih.gov For example, porphyrins, which are composed of four pyrrole subunits, are fundamental in biological systems and demonstrate the importance of pyrrole-metal complexes. wikipedia.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-phenyl-2-(1H-pyrrol-1-yl)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : A key precursor, 1-(1H-pyrrol-1-yl)ethanone, can undergo bromination using Br₂ in acetic acid or dichloromethane to yield intermediates like 2-bromo-1-(1H-pyrrol-1-yl)ethanone. Subsequent reduction (e.g., NaBH₄ or catalytic hydrogenation) introduces the hydroxyl group. Optimization involves controlling stoichiometry (e.g., Br₂:substrate ratio), temperature (0–25°C), and solvent polarity to minimize side reactions . For enantioselective synthesis, enzymatic approaches using ketoreductases (KREDs) enable asymmetric reduction of ketones to (R)- or (S)-alcohols with >99% enantiomeric excess (ee) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for small-molecule refinement to determine bond lengths, angles, and stereochemistry. For example, analogous compounds like 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol were resolved via single-crystal X-ray diffraction, confirming spatial arrangements of the pyrrole and phenyl groups .
- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃) reveal diagnostic signals: pyrrole protons (δ 5.8–6.5 ppm), hydroxyl (δ 3.65 ppm, broad), and chiral center splitting (e.g., δ 1.4–1.6 ppm for diastereotopic CH₂) .
Q. What analytical techniques are critical for purity assessment and resolving data contradictions?
- Methodological Answer :
- Chromatography : HPLC with polar columns (e.g., C18) and GC-MS (using GT-10-4 methods) quantify impurities and validate synthetic yields .
- TGA/DSC : Thermal stability analysis identifies decomposition points (e.g., >150°C for related pyrrole-ethanol derivatives) .
- Conflict Resolution : Discrepancies in optical rotation or NMR signals may arise from racemization or solvent effects. Cross-validate using chiral HPLC and Mosher/Kelly ester derivatization to assign absolute configurations .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions between this compound and biological targets (e.g., viral proteases or bacterial enzymes). For example, pyrazole derivatives showed anti-Tobacco Mosaic Virus (TMV) activity via binding to the viral coat protein (PDB: 1EI7) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with antibacterial potency. Methyl or halogen substitutions at the pyrrole 3-position improved MIC values against E. coli by 4–8× in related compounds .
Q. What strategies address low yields in enantioselective synthesis of this compound?
- Methodological Answer :
- Enzyme Engineering : Directed evolution of KREDs (e.g., Codex® KRED-134) enhances activity toward bulky substrates. Immobilization on silica or chitosan improves reusability (5–10 cycles without ee loss) .
- Dynamic Kinetic Resolution : Combine metal catalysts (e.g., Ru-Shvo) with lipases to racemize byproducts in situ, achieving >90% yield and >99% ee .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Introduce deuterium at the β-carbon (e.g., 1-phenyl-2-(1H-pyrrol-1-yl)[2-²H]ethanol) to slow CYP450-mediated oxidation, as shown in hepatic microsome assays (t₁/₂ increased from 2.1 to 5.3 h) .
- Solubility Enhancement : PEGylation or co-crystallization with cyclodextrins (e.g., β-CD) improves aqueous solubility (e.g., 0.8 mg/mL → 12 mg/mL) without altering bioactivity .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of H-bonding between the hydroxyl group and pyrrole nitrogen in stabilizing bioactive conformations .
- Environmental Impact : Assess biodegradation pathways (e.g., OECD 301F) and ecotoxicity (Daphnia magna LC₅₀) to address regulatory requirements .
- Scale-Up Challenges : Optimize flow chemistry protocols for bromination steps to reduce hazardous waste (e.g., Br₂ recycling via electrochemical methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
